Hexadecyltrimethylammonium Bromide-d9

Description

BenchChem offers high-quality Hexadecyltrimethylammonium Bromide-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyltrimethylammonium Bromide-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadecyl-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexadecyltrimethylammonium Bromide-d9 chemical properties

An In-Depth Technical Guide to Hexadecyltrimethylammonium Bromide-d9: Properties and Applications

Introduction

Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9) is the deuterated analog of the well-known cationic surfactant, Hexadecyltrimethylammonium Bromide (CTAB).[1] In this isotopically labeled version, the nine hydrogen atoms on the three methyl groups of the quaternary ammonium head group are replaced with deuterium. This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher molecular weight. This key difference makes CTAB-d9 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an excellent internal standard.[1]

The parent compound, CTAB, is a versatile molecule with a long hydrophobic hexadecyl tail and a hydrophilic quaternary ammonium head group.[2] This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration and makes it effective as a surfactant, an antiseptic agent, and a component in various molecular biology protocols, such as DNA and RNA isolation.[2][3][4] The primary utility of CTAB-d9 lies in its ability to mimic the behavior of CTAB in analytical procedures, allowing for accurate quantification of the non-deuterated compound in complex matrices.[1]

This guide provides a comprehensive overview of the chemical and physical properties of Hexadecyltrimethylammonium Bromide-d9, its core applications as an internal standard, and the technical rationale for its use in advanced analytical methodologies.

Physicochemical Properties of Hexadecyltrimethylammonium Bromide-d9

The defining characteristics of CTAB-d9 are its isotopic purity and its physicochemical similarity to unlabeled CTAB. The nine deuterium atoms on the trimethylammonium head group provide a distinct mass shift without significantly altering its chemical properties like solubility and polarity.

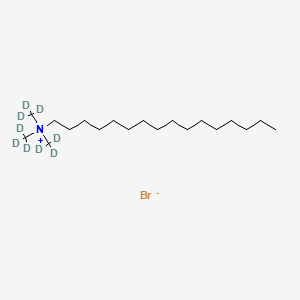

Below is a diagram illustrating the molecular structure of Hexadecyltrimethylammonium Bromide-d9.

Caption: Molecular structure of Hexadecyltrimethylammonium Bromide-d9.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | hexadecyl-tris(trideuteriomethyl)azanium bromide | [5] |

| Synonyms | CTAB-d9, Cetrimonium-d9 bromide | [1] |

| CAS Number | 95217-14-4 | [1][6] |

| Unlabeled CAS | 57-09-0 | [1][6] |

| Molecular Formula | C₁₉H₃₃D₉BrN | [1] |

| Molecular Weight | 373.50 g/mol | [1][5][6] |

| Appearance | White Solid | [7] |

| Isotopic Purity | ≥99 atom % D | [6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

| SMILES | [2H]C([2H])([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | [1][5] |

| InChI Key | LZZYPRNAOMGNLH-WWMMTMLWSA-M | [5] |

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of Hexadecyltrimethylammonium Bromide-d9 is as an internal standard for the quantitative analysis of CTAB and other cationic surfactants by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The Rationale for Using a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls. The ideal IS has physicochemical properties very similar to the analyte but is isotopically distinct to be differentiated by the mass spectrometer.

Expertise & Experience: The causality behind choosing a deuterated standard like CTAB-d9 is rooted in mitigating analytical variability. During sample preparation (e.g., extraction, cleanup) and analysis (e.g., injection volume, instrument response), losses and variations are inevitable. A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences nearly identical variations.[8] Therefore, by calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly improved accuracy and precision.[8] The 9-dalton mass difference between CTAB and CTAB-d9 provides a clear separation in the mass spectrum, preventing signal overlap while ensuring their chemical behaviors are virtually identical.

Self-Validating System for Trustworthy Quantification

The use of CTAB-d9 creates a self-validating system within each analytical run. Any unexpected suppression or enhancement of the ionization process (a phenomenon known as the "matrix effect") will affect both the analyte and the internal standard to a similar degree.[8] A consistent ratio of analyte to internal standard across dilutions or in different matrices provides confidence in the robustness of the method. This internal correction is crucial for achieving trustworthy results, especially in complex biological or environmental samples.

Experimental Workflow: Quantification of Cationic Surfactants using CTAB-d9

The following is a generalized workflow for the quantification of CTAB in an environmental water sample using LC-MS/MS with CTAB-d9 as an internal standard. This protocol is a synthesis of established methodologies for surfactant and small molecule analysis.[8][9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 57-09-0: Hexadecyltrimethylammonium bromide [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Hexadecyltrimethyl-d9-ammonium Bromide [lgcstandards.com]

- 7. HexadecyltriMethylaMMoniuM BroMide-d9 | 95217-14-4 [chemicalbook.com]

- 8. lcms.cz [lcms.cz]

- 9. lcms.cz [lcms.cz]

Hexadecyltrimethylammonium Bromide-d9 physical properties

An In-Depth Technical Guide to the Physical Properties of Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9)

Executive Summary

Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9) is the isotopically labeled form of the widely utilized cationic surfactant, CTAB. With deuterium atoms strategically replacing the nine protons on the trimethylammonium head group, CTAB-d9 serves as an indispensable tool in advanced research and development. Its primary utility lies in its application as a high-fidelity internal standard for mass spectrometry-based quantification of its non-labeled counterpart and as a non-perturbative probe for investigating molecular dynamics and supramolecular structures using techniques like deuterium nuclear magnetic resonance (²H NMR). This guide provides a comprehensive overview of the core physical properties of CTAB-d9, explores its self-assembly into micellar structures, and details advanced analytical protocols for its characterization, offering researchers and drug development professionals a foundational understanding of its behavior and application.

Introduction to CTAB-d9: From Parent Compound to Labeled Analog

The Parent Compound: Hexadecyltrimethylammonium Bromide (CTAB)

Hexadecyltrimethylammonium bromide, commonly abbreviated as CTAB, is a quaternary ammonium compound that functions as a potent cationic surfactant.[1][2] Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) tail and a hydrophilic positively charged trimethylammonium head group, allows it to dramatically reduce surface tension in aqueous solutions.[1] This property underpins its extensive use in a multitude of scientific and industrial applications, including:

-

Nucleic Acid Extraction: CTAB is a key component in buffers used for isolating high molecular weight DNA from plant and other tissues, where it effectively lyses cell membranes and removes polysaccharides.[2]

-

Nanoparticle Synthesis: It serves as a crucial structure-directing or capping agent in the synthesis of anisotropic nanoparticles, such as gold nanorods and mesoporous silica.[2][3]

-

Biocidal and Antiseptic Agent: The cetrimonium cation is an effective antiseptic against bacteria and fungi, making CTAB a component of topical antiseptics like cetrimide.[2]

-

Vaccine Purification: The World Health Organization (WHO) recommends CTAB as a purification agent in the downstream processing of polysaccharide vaccines, where it aids in cell lysis and the precipitation of polysaccharides.[4]

The Deuterated Analog: CTAB-d9

CTAB-d9 is the deuterium-labeled version of CTAB, where the nine hydrogen atoms on the three methyl groups of the ammonium head are replaced with deuterium (²H).[5][6] This isotopic substitution creates a molecule that is chemically almost identical to CTAB but possesses a distinct, higher molecular weight (373.50 g/mol vs. 364.45 g/mol ).[2][5]

The significance of this labeling is twofold:

-

Mass Spectrometry Internal Standard: In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), CTAB-d9 is the ideal internal standard for CTAB. It co-elutes with the unlabeled analyte under identical chromatographic conditions but is easily distinguished by its higher mass-to-charge ratio, enabling precise and accurate quantification.[5]

-

NMR Spectroscopic Probe: Deuterium has a nuclear spin of I=1, making it an excellent probe for studying molecular dynamics via ²H NMR spectroscopy. The technique is highly sensitive to the motion of the C-²H bond, allowing for detailed characterization of head group dynamics in various states, something that is difficult to achieve with proton (¹H) NMR.[7]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of CTAB-d9 is essential for its effective application.

Molecular Structure and Identity

The structure of CTAB-d9 consists of a 16-carbon alkyl chain attached to a quaternary ammonium cation, where the three methyl groups are fully deuterated. The bromide anion serves as the counterion.

Caption: Chemical structure of Hexadecyltrimethylammonium-d9 Bromide.

Summary of Physical Properties

The key physical and chemical properties of CTAB-d9 are summarized in the table below. For properties like melting point and CMC, which are minimally affected by the headgroup deuteration, the values for the non-labeled CTAB are provided as a reliable reference.

| Property | Value | Source(s) |

| IUPAC Name | hexadecyl-tris(trideuteriomethyl)azanium bromide | [6] |

| Synonyms | CTAB-d9, Cetrimonium-d9 bromide | [5][6] |

| CAS Number | 95217-14-4 | [5][6] |

| Molecular Formula | C₁₉H₃₃D₉BrN | [5] |

| Molecular Weight | 373.50 g/mol | [5][6] |

| Appearance | White to off-white solid powder or crystal | [1][5][8] |

| Melting Point (CTAB) | 237–243 °C (decomposes) | [2][9] |

| Solubility | Soluble in water, alcohol, chloroform | [1][8][9] |

| Critical Micelle Conc. (CMC) (CTAB in water) | ~0.92 mM (20-25°C) | [9][10] |

Self-Assembly and Micellar Characteristics

Like its non-labeled analog, CTAB-d9 self-assembles in aqueous solution to form micelles. This behavior is central to its function as a surfactant.

The Phenomenon of Micellization

In aqueous solutions, amphiphilic molecules like CTAB-d9 arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. Below a certain concentration, they tend to accumulate at the air-water interface. However, once the interface is saturated, a process known as micellization occurs. This is the spontaneous aggregation of surfactant monomers into colloidal structures called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic head groups form a charged outer corona that interfaces with the bulk water.[11]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelle formation begins.[12] Below the CMC, the surfactant exists primarily as individual monomers in solution. Above the CMC, any additional surfactant added to the system will predominantly form new micelles.[12] For CTAB in pure water, the CMC is approximately 0.92 to 1.0 mM.[9][10]

Causality Insight: The deuteration of the methyl groups on the hydrophilic head of CTAB-d9 has a negligible impact on the overall hydrophobic-lipophilic balance (HLB) of the molecule. Since micellization is driven primarily by the hydrophobic effect associated with the long alkyl tail, the CMC of CTAB-d9 is considered to be virtually identical to that of CTAB.

Factors Influencing Micelle Formation and Structure

The size, shape, and aggregation number of CTAB micelles are not static. They are influenced by several factors:

-

Concentration: At concentrations just above the CMC, CTAB typically forms small, spherical micelles.

-

Electrolytes: The addition of salts, such as potassium bromide (KBr), shields the electrostatic repulsion between the positively charged head groups.[13] This allows the micelles to pack more tightly and grow into larger, non-spherical structures, such as rod-like or worm-like micelles.[13][14]

-

Temperature: Temperature can influence both the CMC and the aggregation number of the micelles.[15][16]

Advanced Characterization Techniques & Protocols

The unique properties of CTAB-d9 make it amenable to several advanced analytical techniques. The protocols described below are designed to be self-validating systems for robust and reproducible characterization.

Solid-State Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Expertise & Rationale: ²H NMR spectroscopy is a powerful method for probing the local dynamics of molecules in the solid state. The quadrupolar interaction of the deuterium nucleus is highly sensitive to the orientation and motion of the C-²H bond. By analyzing the changes in the ²H NMR lineshape as a function of temperature, one can elucidate the types and rates of molecular motion occurring within the CTAB-d9 head group, such as methyl group rotation and whole-molecule reorientations.[7]

Experimental Protocol: Probing Head Group Dynamics in Bulk CTAB-d9

-

Sample Preparation: Tightly pack approximately 50-100 mg of dry CTAB-d9 powder into a 4 mm zirconia NMR rotor.

-

Instrument Setup: Place the rotor in a solid-state NMR probe tuned to the deuterium frequency (e.g., 76.8 MHz on an 11.7 T magnet).

-

Temperature Control: Equilibrate the sample at the starting temperature (e.g., 120 °C) for at least 15 minutes to ensure thermal homogeneity.

-

Data Acquisition: Acquire a ²H NMR spectrum using a solid-echo pulse sequence (90°x - τ - 90°y - τ - acquire) to overcome receiver dead-time and accurately record the broad spectral pattern. Typical parameters include a 90° pulse width of 2.5-3.5 µs, an echo delay (τ) of 20-40 µs, and a recycle delay of 1-2 seconds.

-

Variable Temperature Experiment: Decrease the temperature in controlled steps (e.g., 10 °C increments) from 120 °C down to -40 °C, allowing the sample to equilibrate at each step before acquiring a new spectrum.[7]

-

Data Analysis: Analyze the resulting powder patterns at each temperature. The spectral width and shape provide direct information on molecular motion. For instance, a narrow spectrum with sharp features at high temperatures indicates fast, isotropic motion, while a broad, featureless spectrum at low temperatures signifies slow or frozen dynamics.[7]

Caption: Workflow for variable-temperature solid-state ²H NMR analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: For accurate quantification of CTAB in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice. CTAB-d9 is the "gold standard" internal standard because its physical and chemical properties ensure it behaves identically to the analyte during sample extraction and chromatographic separation. Its mass difference ensures that it does not interfere with the analyte signal but can be used to correct for any sample loss or matrix-induced ionization variability, thus ensuring a trustworthy and self-validating quantification.[5]

Experimental Protocol: Quantification of CTAB using CTAB-d9

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of CTAB and CTAB-d9 in methanol.

-

Calibration Standards: Create a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with known concentrations of CTAB. Add a fixed concentration of the CTAB-d9 internal standard (e.g., 50 ng/mL) to each standard.

-

Sample Preparation: To the unknown sample, add the same fixed concentration of CTAB-d9 internal standard. Perform a protein precipitation or solid-phase extraction to clean up the sample.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions (Positive ESI Mode):

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

-

CTAB: Q1 (Precursor Ion) m/z 284.4 → Q3 (Product Ion) m/z 98.1

-

CTAB-d9: Q1 (Precursor Ion) m/z 293.4 → Q3 (Product Ion) m/z 107.1

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (CTAB/CTAB-d9) against the known concentration of the CTAB standards. Determine the concentration of CTAB in the unknown samples by interpolating their area ratios from this curve.

Caption: Workflow for quantitative LC-MS/MS analysis using CTAB-d9.

Dynamic Light Scattering (DLS)

Expertise & Rationale: DLS is a non-invasive technique used to determine the size distribution of particles in suspension, such as micelles. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate this motion to the particle's hydrodynamic radius. This is an essential technique for studying how factors like salt concentration affect micelle size and shape.[13][14]

Experimental Protocol: Characterizing Micelle Size

-

Sample Preparation: Prepare a series of CTAB-d9 solutions in deionized water at various concentrations above the CMC (e.g., 2 mM, 5 mM, 10 mM). For salt-effect studies, prepare a 5 mM CTAB-d9 solution and add varying concentrations of KBr (e.g., 0 M, 0.01 M, 0.05 M).

-

Filtration: Filter all solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and other large particulates.

-

Viscosity Measurement (Critical Step): For each solution, measure the dynamic viscosity. For dilute solutions, the viscosity of water may suffice, but for concentrated systems or those with non-spherical micelles, the solution viscosity will be significantly different and must be measured for accurate results.[17]

-

DLS Measurement: Place the cuvette in the DLS instrument and allow it to thermally equilibrate (e.g., at 25 °C).

-

Data Acquisition: Perform the measurement, typically involving multiple short runs averaged together to ensure statistical significance. The instrument's software will generate a correlation function from the intensity fluctuations.

-

Data Analysis: The software uses the correlation function, along with the measured viscosity and the refractive index of the solvent, to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the micelles. Compare the results across different concentrations and salt conditions to observe trends in micelle growth.

Applications in Drug Development and Material Science

The unique properties of CTAB-d9 enable its use in several specialized applications:

-

Pharmacokinetic Studies: As a stable isotope-labeled tracer, CTAB-d9 can be administered alongside a CTAB-containing formulation to track its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labeling.[5]

-

Drug Delivery Systems: Many drug delivery systems utilize surfactants to encapsulate hydrophobic drugs. CTAB-d9 can be incorporated into these micellar systems and studied with techniques like NMR to understand how the drug affects the structure and dynamics of the carrier, providing insights into formulation stability and drug release mechanisms.[18]

-

Nanomaterial Synthesis: In the synthesis of gold nanorods where CTAB is a template, spiking the reaction with CTAB-d9 allows for its quantification on the nanoparticle surface. This helps researchers understand the role of the surfactant layer in directing anisotropic growth and stabilizing the final nanoparticles.[3]

Conclusion

Hexadecyltrimethylammonium Bromide-d9 is far more than a simple labeled compound; it is a sophisticated analytical tool that provides unparalleled precision and insight. Its physical properties, being nearly identical to its non-labeled counterpart, make it the definitive internal standard for quantitative mass spectrometry. Simultaneously, the presence of the deuterium label unlocks the ability to probe molecular-level dynamics with techniques like ²H NMR. For researchers, scientists, and drug development professionals working with cationic surfactants, a thorough understanding and application of CTAB-d9 are critical for achieving robust, accurate, and insightful results.

References

-

Wikipedia. Cetrimonium bromide. [Link]

-

PubChem. Hexadecyltrimethylammonium Bromide-d9. [Link]

-

Raghav, N., et al. (2020). Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin. International Journal of Biological Macromolecules, 154, 361-370. [Link]

-

ACS Publications. (2018). Dynamics of Cetyltrimethylammonium Bromide Head Groups in Bulk by Solid-State Deuterium NMR Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (2015). Spectrophotometric Determination of Hexadecyltrimethylammonium Bromide with Chromeazurol S and Aluminum. [Link]

-

ACS Publications. Dynamic Light Scattering of CTAB/NaSal Threadlike Micelles in a Semidilute Regime. 3. Dynamic Coupling between Concentration Fluctuation and Stress. Langmuir. [Link]

-

ResearchGate. (2017). Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. [Link]

-

National Institutes of Health (NIH). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. [Link]

-

ResearchGate. (2012). Critical micelle concentration and self-aggregation of hexadecyltrimethylammonium bromide in aqueous glycine and glycylglycine solutions at different temperatures. [Link]

-

OPS Diagnostics. Cetyltrimethylammonium bromide (CTAB), 200 gm. [Link]

-

MDPI. (2022). Ternary Mixed Micelle Hexadecyltrimethylammonium Bromide—Dodecyltrimethylammonium Bromide—Sodium Deoxycholate: Gibbs Free Energy of Mixing and Excess Gibbs Energy of Mixing. Molecules, 27(23), 8234. [Link]

-

Novo Nordisk Pharmatech. (2021). The role of pharma-grade Cetrimonium Bromide (CTAB) in downstream vaccine processing. [Link]

-

National Institutes of Health (NIH). (2023). Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. [Link]

-

ResearchGate. (2021). Optimised cetyltrimethylammonium bromide (CTAB) DNA extraction method of plant leaf with high polysaccharide and polyphenolic compounds for downstream reliable molecular analyses. [Link]

-

Fengchen Group. The Role of Cetrimonium Bromide (CTAB) in Nanoparticle Synthesis. [Link]

-

ResearchGate. (2014). Hexadecyltrimethylammonium bromide micellization in glycine, diglycine, and triglycine aqueous solutions as a function of surfactant concentration and temperatures. [Link]

-

PubMed. (2015). Solubilization of organics I: 1H NMR chemical shift perturbations, diffusometry, and NOESY indicate biphenyls internalize in micelles formed by cetyltrimethylammonium bromide. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

ResearchGate. (2019). (Panel (A)): ¹H NMR spectra (500 MHz, D2O, 25 °C) of (a) [CTAB] = 0.9 mM.... [Link]

-

ACS Publications. (1983). Dynamic light scattering from cetyltrimethylammonium bromide micelles. Intermicellar interactions at low ionic strengths. The Journal of Physical Chemistry. [Link]

-

PubChem. Hexadecyltrimethylammonium Bromide. [Link]

Sources

- 1. CAS 57-09-0: Hexadecyltrimethylammonium bromide [cymitquimica.com]

- 2. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The role of pharma-grade Cetrimonium Bromide (CTAB) in downstream vaccine processing - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ヘキサデシルトリメチルアンモニウムブロミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ternary Mixed Micelle Hexadecyltrimethylammonium Bromide—Dodecyltrimethylammonium Bromide—Sodium Deoxycholate: Gibbs Free Energy of Mixing and Excess Gibbs Energy of Mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. muser-my.com [muser-my.com]

- 18. Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Application of Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Cationic Surfactants and the Significance of Isotopic Labeling

Hexadecyltrimethylammonium Bromide, commonly known as CTAB, is a quaternary ammonium compound and a widely utilized cationic surfactant.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, allows it to self-assemble in aqueous solutions to form micelles. This property makes CTAB indispensable in a variety of applications, from DNA extraction and nanoparticle synthesis to its use as an antiseptic agent.[1][3]

Advancements in analytical and characterization techniques have necessitated the use of sophisticated molecular probes. This guide focuses on a specific, powerful variant: Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9). CTAB-d9 is the deuterium-labeled analogue of CTAB, where nine hydrogen atoms on the headgroup's methyl groups are replaced by deuterium.[4] This isotopic substitution, while having a negligible effect on the bulk chemical properties of the surfactant, transforms the molecule into an invaluable tool for researchers. The large difference in the neutron scattering length between hydrogen and its heavier isotope, deuterium, provides a unique "contrast" that can be exploited in techniques like Small-Angle Neutron Scattering (SANS).[5][6] Furthermore, its distinct mass and magnetic resonance properties make it ideal for use as an internal standard in mass spectrometry and for detailed motional studies in Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] This guide will elucidate the molecular structure of CTAB-d9, explain the causality behind its use in advanced analytical workflows, and provide field-proven protocols for its application.

Section 2: The Molecular Architecture of CTAB-d9

The efficacy of CTAB-d9 as a specialized research tool is a direct consequence of its precise molecular structure. The molecule is composed of three primary components: a hydrophobic tail, a hydrophilic headgroup, and a counter-ion. The defining feature of CTAB-d9 is the selective isotopic labeling of the headgroup.

-

The Hydrophobic Tail: This consists of a 16-carbon alkyl chain (hexadecyl group). Its nonpolar nature drives the molecule's tendency to avoid water, which is the fundamental reason for its surfactant behavior and micelle formation.

-

The Hydrophilic Headgroup: A positively charged quaternary ammonium group, N(CH₃)₃⁺. In CTAB-d9, this group is specifically N(CD₃)₃⁺, meaning all nine hydrogen atoms of the three methyl groups are replaced with deuterium (²H).[8] This is the core of the molecule's utility in advanced analytical methods.

-

The Counter-ion: A bromide anion (Br⁻) that balances the positive charge of the quaternary ammonium headgroup.

The selective deuteration of the headgroup provides a spectroscopic "handle" to investigate this specific region of the molecule and its interactions without altering its fundamental chemical identity or self-assembly characteristics.

Caption: 2D representation of Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9).

Table 1: Core Properties of Hexadecyltrimethylammonium Bromide-d9

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₉H₃₃D₉BrN | [4][9] |

| Molecular Weight | 373.50 g/mol | [4][9] |

| CAS Number | 95217-14-4 | [4][9] |

| Synonyms | Cetrimonium-d9 bromide, N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide | [8][9] |

| Unlabeled CAS | 57-09-0 | [4] |

| Appearance | White solid |[4] |

Section 3: Physicochemical Properties and Self-Assembly

As a cationic surfactant, CTAB-d9 shares the fundamental self-assembly properties of its non-deuterated counterpart. In aqueous solution, as the concentration of the surfactant increases, the molecules arrange themselves at the air-water interface to minimize the unfavorable interaction between their hydrophobic tails and water.

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the energetic benefit of sequestering the hydrophobic tails away from water drives the spontaneous formation of spherical or rod-like aggregates called micelles.[10] In these structures, the hydrophobic tails form a nonpolar core, while the hydrophilic headgroups are exposed to the aqueous solvent.

The CMC is a crucial parameter, as it marks the point where the solution's properties—such as surface tension, conductivity, and solubilization capacity—change abruptly. For standard, non-deuterated CTAB in pure water at 25°C, the CMC is approximately 0.92-1.0 mM.[11][12][13] While extensive data for the CMC of headgroup-deuterated CTAB-d9 is not widely published, the isotopic substitution in the headgroup is not expected to significantly alter the CMC value, as this property is primarily driven by the hydrophobic effect of the long alkyl chain.[10] Therefore, the CMC of standard CTAB serves as a reliable reference point for experimental design.

Section 4: The Role of Deuteration: Advanced Analytical Applications

The true value of CTAB-d9 is realized in analytical techniques where the difference between hydrogen and deuterium can be exploited. The specific labeling on the headgroup allows researchers to isolate, track, or probe this region of the molecule with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Deuterium (²H) has a different nuclear spin and magnetic moment than hydrogen (¹H). Solid-state ²H NMR spectroscopy is a powerful technique for studying molecular dynamics because the shape of the resulting spectrum is highly sensitive to the motion of the C-D bond.[14] By using CTAB-d9, researchers can directly observe the complex dynamics of the headgroup—such as methyl group rotations and whole-molecule tumbling—as a function of temperature, without interference from the abundant protons in the alkyl tail.[7][14]

Experimental Protocol: Solid-State ²H NMR for Headgroup Dynamics

-

Sample Preparation:

-

Carefully pack a solid sample of CTAB-d9 powder into a zirconia NMR rotor (e.g., 4 mm diameter).

-

Ensure the packing is tight and uniform to maximize the signal-to-noise ratio and achieve stable spinning.

-

-

Spectrometer Setup:

-

Place the rotor in the NMR probe.

-

Tune the probe to the ²H resonance frequency for the given magnetic field strength.

-

-

Data Acquisition:

-

Use a quadrupolar echo pulse sequence (90°ₓ - τ - 90°ᵧ - τ - acquire), which is standard for acquiring undistorted spectra of wide-line solid samples.[15]

-

Set the spectrometer to the desired temperature and allow the sample to equilibrate for at least 15-20 minutes.

-

Acquire spectra at a range of temperatures (e.g., from -40°C to 120°C) to observe changes in the lineshape, which correspond to the onset of different molecular motions.[14]

-

-

Data Analysis:

-

Process the acquired free induction decays (FIDs) with an appropriate Fourier transform.

-

Analyze the resulting powder pattern spectra. A static C-D bond gives a broad pattern, while fast, isotropic motion results in a sharp singlet. Intermediate motions produce characteristic, partially averaged lineshapes.

-

Simulate the experimental spectra using models for molecular motion (e.g., three-fold jumps, axial rotation) to extract quantitative information about the rates and geometries of these dynamics.[14]

-

Mass Spectrometry (MS)

Causality: In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences the same ionization efficiency and matrix effects, but is clearly distinguishable by mass.[16] Stable isotope-labeled (SIL) compounds are the gold standard for this purpose.[17] CTAB-d9 is chemically identical to CTAB, ensuring it behaves identically during sample extraction, chromatographic separation, and ionization.[4][18] However, it is 9 daltons heavier, allowing the mass spectrometer to detect and quantify both the analyte (CTAB) and the internal standard (CTAB-d9) simultaneously and accurately.

Caption: Workflow for quantitative analysis of CTAB using CTAB-d9 as an internal standard.

Experimental Protocol: Quantitative LC-MS/MS Analysis

-

Preparation of Standards:

-

Prepare a stock solution of CTAB (the analyte) and CTAB-d9 (the internal standard, IS) in a suitable solvent like methanol.

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with varying concentrations of CTAB and a fixed concentration of CTAB-d9.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed amount of CTAB-d9 IS as used in the calibration standards.

-

Perform a sample cleanup/extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interferences.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples onto a suitable LC column (e.g., a C18 reversed-phase column).

-

Develop a gradient elution method to achieve good chromatographic separation of CTAB from other matrix components.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both CTAB and CTAB-d9 in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the IS in each run.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of CTAB in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Small-Angle Neutron Scattering (SANS)

Causality: SANS is a powerful technique for studying the size, shape, and internal structure of objects in the 1-100 nm range, such as micelles.[19] The technique relies on the contrast generated by differences in the neutron scattering length density (SLD) between the object of interest and the surrounding medium.[20] Hydrogen and deuterium have vastly different scattering lengths (-3.74 fm and +6.68 fm, respectively).[5] This allows for a technique called contrast variation . By using CTAB-d9 in solvents composed of different H₂O/D₂O ratios, a researcher can selectively make different parts of the micelle "invisible" to the neutrons, thus highlighting the structure of the remaining parts.[21][22]

-

Deuterated Headgroup in H₂O: The entire micelle (deuterated headgroups and hydrogenated tails) will scatter strongly against the H₂O background.

-

Deuterated Headgroup in D₂O: The hydrogenated tails will scatter strongly, while the deuterated headgroups may have an SLD similar to D₂O, making them nearly "invisible." This isolates the scattering from the micellar core.

-

Deuterated Headgroup in a specific H₂O/D₂O mixture: It is possible to create a solvent mixture whose SLD exactly matches that of the hydrogenated tails. In this "contrast-matched" solvent, the tails become invisible, and the scattering signal arises solely from the deuterated headgroups, providing direct information about the micellar corona.

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. CAS 57-09-0: Hexadecyltrimethylammonium bromide [cymitquimica.com]

- 3. Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Dynamics of Cetyltrimethylammonium Bromide Head Groups in Bulk by Solid-State Deuterium NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. crimsonpublishers.com [crimsonpublishers.com]

- 19. Documents download module [ec.europa.eu]

- 20. indico.linxs.lu.se [indico.linxs.lu.se]

- 21. pubs.acs.org [pubs.acs.org]

- 22. SANS contrast matching for the unambiguous localization of anionic dye in cationic surfactant micelles - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecyltrimethylammonium Bromide-d9 CAS number

An In-Depth Technical Guide to Hexadecyltrimethylammonium Bromide-d9 A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9) is the deuterium-labeled analogue of the widely recognized cationic surfactant, Hexadecyltrimethylammonium Bromide (CTAB). While sharing the fundamental amphiphilic properties of its non-labeled counterpart, the selective replacement of nine hydrogen atoms with deuterium on the trimethylammonium headgroup imparts unique characteristics that render it an indispensable tool in modern analytical and biophysical research. The strategic incorporation of stable isotopes offers a non-perturbative method to probe molecular interactions, quantify analytes with high precision, and elucidate complex biological structures.

This guide provides an in-depth exploration of CTAB-d9, moving beyond basic data to explain the causality behind its application. We will delve into its physicochemical properties, the scientific rationale for its use in advanced analytical techniques, validated protocols for its characterization, and practical handling considerations. For researchers in drug development, materials science, and structural biology, understanding the nuances of this labeled surfactant is key to designing robust and insightful experiments. The Chemical Abstracts Service (CAS) number for Hexadecyltrimethylammonium Bromide-d9 is 95217-14-4 .[1][2][3][4]

Core Physicochemical Properties and Identification

CTAB-d9's utility is rooted in its molecular structure: a long hydrophobic hexadecyl (C16) tail and a hydrophilic, positively charged, deuterated trimethylammonium headgroup.[2][5] This amphiphilic nature drives its self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[6] The properties of the non-deuterated form (CAS 57-09-0) are generally applicable, with the primary difference being the increased molecular weight due to isotopic labeling.[7][8]

| Identifier | Value | Source(s) |

| Chemical Name | N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide | [3] |

| Common Synonyms | CTAB-d9, Cetrimonium-d9 Bromide, Hexadecyl-tris(trideuteriomethyl)azanium bromide | [1][2] |

| CAS Number | 95217-14-4 | [1][2][3] |

| Molecular Formula | C₁₉H₃₃D₉BrN | [3] |

| Molecular Weight | ~373.50 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystalline solid | [7][9] |

| Solubility | Soluble in water and alcohol | [7][9] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

graph "CTAB_d9_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Define nodes for the structure N [label="N+", pos="0,0!", pin=true, fontsize=14, fontcolor="#EA4335"]; C_tail_1 [label="CH₂", pos="-1.5,0!"]; C_tail_2 [label="CH₂", pos="-2.5,0!"]; C_tail_3 [label="...", pos="-3.5,0!"]; C_tail_14 [label="CH₂", pos="-4.5,0!"]; C_tail_15 [label="CH₃", pos="-5.5,0!"];

CD3_1 [label="CD₃", pos="0,1.2!", fontcolor="#4285F4"]; CD3_2 [label="CD₃", pos="1.2,-0.5!", fontcolor="#4285F4"]; CD3_3 [label="CD₃", pos="-0.5,-1.2!", fontcolor="#4285F4"];

Br [label="Br⁻", pos="2.5,1!", fontsize=14, fontcolor="#34A853"];

// Define edges to connect the atoms N -- C_tail_1; C_tail_1 -- C_tail_2; C_tail_2 -- C_tail_3; C_tail_3 -- C_tail_14; C_tail_14 -- C_tail_15;

N -- CD3_1; N -- CD3_2; N -- CD3_3; }

Caption: Chemical structure of Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9).

The Scientific Imperative for Deuteration: Advanced Research Applications

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a subtle modification that provides a powerful analytical advantage. The increased mass and different nuclear spin properties of deuterium are leveraged in several advanced techniques.[10]

Internal Standard in Quantitative Mass Spectrometry (MS)

In bioanalytical and pharmaceutical research, accurate quantification of analytes in complex matrices is paramount. A stable isotope-labeled internal standard (SIL-IS) is the gold standard.

-

Causality: CTAB-d9 is an ideal internal standard for the quantification of CTAB or other structurally similar quaternary ammonium surfactants. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes during liquid chromatography (LC) and exhibits the same ionization efficiency in the MS source. However, its mass is shifted by 9 Daltons. This mass difference ensures that the MS detector can distinguish between the analyte and the internal standard, eliminating signal interference while correcting for variations in sample preparation, injection volume, and instrument response.[2][10]

Probing Supramolecular Structures with Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for characterizing the size, shape, and organization of molecular assemblies, such as the micelles formed by surfactants.

-

Causality: Neutrons scatter differently from hydrogen and deuterium nuclei. This difference, known as the scattering length density, allows for a technique called "contrast matching."[11] By using CTAB-d9 to form micelles in a solvent mixture of H₂O and deuterium oxide (D₂O), researchers can selectively make certain components of a system "invisible" to the neutrons. For example, by matching the scattering length density of the solvent to that of the deuterated headgroups, one can isolate the scattering signal from the hydrophobic micellar core. This allows for precise determination of core dimensions, aggregation numbers, and the location of solubilized drug molecules within the micelle.[11][12]

Caption: SANS contrast matching using a deuterated surfactant.

Structural Biology via Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR is used to determine the three-dimensional structure of biomolecules, such as membrane proteins, which are notoriously difficult to crystallize. These proteins often require a surfactant micelle to maintain their native conformation in solution.

-

Causality: A major challenge in the NMR of membrane proteins is the overwhelming signal from the protons of the large number of surfactant molecules in the micelle, which can obscure the signals from the protein itself. By using CTAB-d9, the intense signals from the N-methyl headgroups are eliminated from the ¹H NMR spectrum. This spectral simplification significantly improves the quality of the data, reduces signal overlap, and allows researchers to focus on the crucial structural signals originating from the protein.[11]

Synthesis and Analytical Characterization

The synthesis of CTAB-d9 requires a targeted approach to introduce the deuterium labels specifically at the trimethylammonium group. The subsequent characterization is a self-validating system to confirm isotopic incorporation and purity.

Proposed Synthesis Workflow

A common and efficient method for synthesizing quaternary ammonium compounds is through the quaternization of a tertiary amine with an alkyl halide. For CTAB-d9, this involves reacting 1-bromohexadecane with deuterated trimethylamine.

Caption: Proposed synthesis workflow for CTAB-d9.

Experimental Protocol: Quality Control & Characterization

This multi-step protocol ensures the final product meets the required specifications for identity, chemical purity, and isotopic enrichment.

1. Mass Spectrometry (MS) for Identity Confirmation:

-

Objective: To confirm the correct molecular mass of the deuterated product.

-

Methodology:

-

Prepare a 1 mg/mL solution of the synthesized CTAB-d9 in methanol.

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Acquire the mass spectrum over a range of m/z 200-500.

-

-

Expected Result: A prominent peak corresponding to the cation [C₁₉H₃₃D₉N]⁺ at m/z ≈ 293.4. The non-deuterated cation would appear at m/z ≈ 284.4. The presence of the correct molecular ion confirms successful synthesis.

2. ¹H-NMR Spectroscopy for Isotopic Incorporation:

-

Objective: To verify the absence of the N-methyl proton signal, confirming deuteration.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

Acquire a standard ¹H NMR spectrum.

-

-

Expected Result: The spectrum should show signals corresponding to the hexadecyl chain protons. The characteristic singlet for the N-(CH₃)₃ protons, typically found around 3.0-3.4 ppm in standard CTAB, should be absent or significantly diminished (to <2% of the hexadecyl chain integration), confirming high isotopic enrichment.

3. Purity Analysis via High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the final product.

-

Methodology:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as quaternary ammonium compounds lack a strong UV chromophore.

-

Inject a known concentration of the sample and analyze the chromatogram.

-

-

Expected Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥98%.

Safety, Handling, and Storage

While specific safety data for the deuterated form is limited, the toxicological profile is expected to be very similar to that of standard CTAB. Therefore, all safety precautions for CTAB should be strictly followed.

-

Hazards: Non-deuterated CTAB is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or a ventilated enclosure to avoid inhalation.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. CTAB-d9 is hygroscopic and should be protected from moisture.[2][9]

Conclusion

Hexadecyltrimethylammonium Bromide-d9 is far more than a simple surfactant. It is a precision-engineered molecular tool that empowers researchers to overcome significant analytical hurdles. By leveraging the unique nuclear properties of deuterium, CTAB-d9 enables the accurate quantification of analytes in complex mixtures, the detailed structural characterization of micellar systems and membrane proteins, and the tracing of molecular pathways. Its application in mass spectrometry, SANS, and NMR spectroscopy underscores its vital role in advancing drug development, materials science, and fundamental biological research. A thorough understanding of its properties and the rationale for its use is essential for any scientist seeking to employ this versatile compound to its full potential.

References

-

PubChem. Hexadecyltrimethylammonium Bromide-d9. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Hexadecyltrimethylammonium bromide. American Chemical Society. [Link]

-

Wikipedia. Cetrimonium bromide. [Link]

-

SINE2020. Deuterated surfactants. [Link]

-

ResearchGate. Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR) Spectroscopy and Small-Angle Neutron Scattering (SANS). [Link]

-

Carl ROTH. Safety Data Sheet: Cetyltrimethylammonium bromide. [Link]

-

Royal Society of Chemistry. Ultrasonic relaxation of surfactants in water and deuterium oxide solutions. [Link]

-

Isowater Corporation. Applications for Deuterium. [Link]

Sources

- 1. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. n-Hexadecyltrimethyl-d9-ammonium Bromide [lgcstandards.com]

- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 6. 溴化十六烷基三甲铵 Molecular Biology, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 57-09-0: Hexadecyltrimethylammonium bromide [cymitquimica.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Deuteration - ThalesNano [thalesnano.com]

- 11. researchgate.net [researchgate.net]

- 12. Ultrasonic relaxation of surfactants in water and deuterium oxide solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Nomenclature and Application of Hexadecyltrimethylammonium Bromide and its Deuterated Analog

A comprehensive guide for researchers, scientists, and drug development professionals on the synonyms, properties, and applications of Hexadecyltrimethylammonium Bromide (CTAB) and its deuterated form, Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9).

Introduction

Hexadecyltrimethylammonium bromide, a quaternary ammonium compound, is a versatile cationic surfactant with a broad spectrum of applications across various scientific disciplines. Its deuterated counterpart, Hexadecyltrimethylammonium Bromide-d9, serves as a crucial tool in modern analytical chemistry, particularly in quantitative mass spectrometry. This technical guide provides an in-depth exploration of the synonyms, underlying principles, and key applications of both these compounds, offering valuable insights for professionals in research and development.

Part 1: Decoding the Nomenclature: Synonyms and Chemical Identity

The unambiguous identification of chemical compounds is paramount for reproducible scientific research. Hexadecyltrimethylammonium Bromide and its deuterated form are known by a variety of names, which can often be a source of confusion. This section aims to clarify the nomenclature by providing a comprehensive list of synonyms.

Hexadecyltrimethylammonium Bromide (CTAB)

The non-deuterated parent compound is most commonly referred to as Cetyltrimethylammonium bromide, with the widely used acronym CTAB.[1][2][3] This name arises from the cetyl group, which is a 16-carbon alkyl chain (hexadecyl).

Table 1: Common Synonyms and Identifiers for Hexadecyltrimethylammonium Bromide

| Synonym | Reference |

| Cetyltrimethylammonium bromide | [1][2][3] |

| CTAB | [1][2][4] |

| Cetrimonium bromide | [1][2] |

| N,N,N-Trimethyl-1-hexadecanaminium bromide | [1] |

| Palmityltrimethylammonium bromide | [1] |

| Cetrimide | [1][2] |

Hexadecyltrimethylammonium Bromide-d9 (CTAB-d9)

The "-d9" designation in Hexadecyltrimethylammonium Bromide-d9 signifies the replacement of nine hydrogen atoms with deuterium atoms. Specifically, the nine hydrogens on the three methyl groups of the trimethylammonium head are substituted. This isotopic labeling is the key to its primary application as an internal standard.

Table 2: Common Synonyms and Identifiers for Hexadecyltrimethylammonium Bromide-d9

| Synonym | Reference |

| Cetrimonium-d9 bromide | [5] |

| CTAB-d9 | [5] |

| Cetyltrimethylammonium-d9 bromide | [5] |

| n-Hexadecyltrimethyl-d9-ammonium bromide | [6][7] |

| 1-Hexadecanaminium, N,N,N-tri(methyl-d3)-, bromide | [6] |

| N,N,N-Tri(methyl-d3)-1-hexadecanaminium Bromide | [3] |

Part 2: The Significance of Deuteration: CTAB-d9 in Quantitative Analysis

The primary role of Hexadecyltrimethylammonium Bromide-d9 is as an internal standard in quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS).[5] The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered a gold standard for its accuracy and precision.[8][9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind using a deuterated internal standard lies in its near-identical chemical and physical properties to the non-deuterated analyte of interest.[8] Since CTAB-d9 is chemically almost identical to CTAB, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference between hydrogen (¹H) and deuterium (²H), the deuterated standard can be distinguished from the analyte by the mass spectrometer.[9]

This allows the deuterated standard to serve as a robust internal calibrant, correcting for variability at multiple stages of the analytical workflow.[8]

Advantages of Using CTAB-d9 as an Internal Standard:

-

Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As the deuterated standard experiences the same matrix effects as the analyte, their ratio remains constant, enabling accurate correction.[8]

-

Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. By adding a known amount of the deuterated standard at the beginning of the extraction process, any losses will affect both the analyte and the standard proportionally, preserving the accuracy of the measurement.[8]

-

Normalization of Instrumental Variations: Fluctuations in instrument performance, such as injection volume and mass spectrometer response, can introduce errors. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[8]

Caption: Workflow of Isotope Dilution Mass Spectrometry using CTAB-d9.

Part 3: The Versatility of CTAB: Key Applications

The non-deuterated form, Hexadecyltrimethylammonium Bromide (CTAB), is a widely used cationic surfactant with a diverse range of applications in research and industry.

DNA Extraction

CTAB is a key component in protocols for isolating DNA, particularly from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream molecular biology applications.[4][10] The CTAB method is favored for its ability to yield high-quality DNA.[4]

Mechanism of Action in DNA Extraction:

-

Cell Lysis: As a cationic detergent, CTAB disrupts cell membranes by solubilizing their lipid and protein components.[10]

-

Removal of Contaminants: In a high-salt buffer, CTAB forms complexes with proteins and most polysaccharides, which can then be removed by centrifugation.

-

DNA Precipitation: Under low-salt conditions, the CTAB-DNA complex becomes insoluble and can be precipitated, effectively separating the DNA from other cellular components.

A Generalized CTAB DNA Extraction Protocol:

-

Tissue Homogenization: Grind the sample in liquid nitrogen to a fine powder.

-

Lysis: Resuspend the powder in a pre-warmed CTAB extraction buffer (containing CTAB, Tris-HCl, EDTA, NaCl, and often a reducing agent like β-mercaptoethanol). Incubate at 60-65°C.

-

Purification: Perform a chloroform:isoamyl alcohol extraction to remove proteins and other contaminants. Centrifuge to separate the phases.

-

Precipitation: Transfer the aqueous phase to a new tube and precipitate the DNA by adding isopropanol.

-

Washing: Wash the DNA pellet with ethanol to remove residual salts and other impurities.

-

Resuspension: Air-dry the pellet and resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Caption: Simplified workflow of a typical CTAB DNA extraction protocol.

Nanoparticle Synthesis

CTAB plays a crucial role as a stabilizing and shape-directing agent in the synthesis of various nanoparticles, most notably gold and selenium nanoparticles.[11][12] In the synthesis of gold nanoparticles, CTAB acts as a phase-transfer catalyst and a stabilizer.[11] It forms a bilayer on the surface of the nanoparticles, which helps to control their growth and prevent aggregation. Similarly, in the synthesis of selenium nanoparticles, CTAB provides stabilization to the newly formed particles.[12] The presence of CTAB can be a concern for biomedical applications due to its cytotoxicity, and methods for its removal or replacement are actively being researched.[13]

Drug Delivery Systems

As a surfactant, CTAB and other similar molecules are explored for their potential as penetration enhancers in transdermal drug delivery.[14][15] Surfactants can interact with the lipids in the stratum corneum, the outermost layer of the skin, and increase its permeability to drugs.[14][15]

Antiseptic and Biocidal Applications

The cetrimonium cation, the active part of CTAB, is an effective antiseptic agent against bacteria and fungi.[1][2] This property leads to its use in various topical antiseptic formulations and as a preservative in cosmetics and other personal care products.[16]

Conclusion

Hexadecyltrimethylammonium Bromide (CTAB) and its deuterated analog, CTAB-d9, are indispensable tools in modern scientific research. While CTAB's utility spans a wide range of applications from molecular biology to materials science and drug delivery, CTAB-d9's role as an internal standard in mass spectrometry is critical for achieving the highest levels of accuracy and precision in quantitative analysis. A thorough understanding of their nomenclature, properties, and the principles behind their applications is essential for researchers and drug development professionals seeking to leverage these powerful chemical entities in their work.

References

-

Cetrimonium bromide. Wikipedia. Available at: [Link]

-

Healey, A., Furtado, A., Cooper, T., & Henry, R. J. (2022). What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. Applications in Plant Sciences, 10(1), e11455. Available at: [Link]

-

Hexadecyltrimethylammonium Bromide-d9. PubChem. Available at: [Link]

-

Deuterated surfactants. SINE2020. Available at: [Link]

-

CTAB Protocol for the Isolation of DNA from Plant Tissues. OPS Diagnostics. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Nikoobakht, B., & El-Sayed, M. A. (2003). Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. Langmuir, 19(5), 1954–1958. Available at: [Link]

-

Mehta, S. K., Chaudhary, S., & Bhasin, K. K. (2009). Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. Journal of Colloid and Interface Science, 332(1), 185–191. Available at: [Link]

-

Yasir, M., Singh, R., & Chauhan, M. K. (2012). Status of surfactants as penetration enhancers in transdermal drug delivery. Journal of Pharmacy and Bioallied Sciences, 4(1), 21–29. Available at: [Link]

-

Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study. RSC Publishing. Available at: [Link]

-

Benefits of Using Mass Detection for Analysis of Cetrimonium Bromide Pharmaceutical Raw Material. Waters Corporation. Available at: [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Available at: [Link]

-

Status of surfactants as penetration enhancers in transdermal drug delivery. ResearchGate. Available at: [Link]

-

A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment. Frontiers. Available at: [Link]

-

What is the function of a CTAB in DNA isolation?. Quora. Available at: [Link]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scbt.com [scbt.com]

- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hexadecyltrimethylammonium Bromide-d9 | C19H42BrN | CID 121494040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. n-Hexadecyltrimethyl-d9-ammonium Bromide [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment [frontiersin.org]

- 14. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

The Unseen Advantage: A Technical Guide to the Physicochemical Properties and Applications of CTAB-d9 Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Protonated World

In the landscape of surfactant science, cetyltrimethylammonium bromide (CTAB) is a well-established cationic surfactant with a rich history of application in research and industry.[1] This guide, however, ventures into the realm of its deuterated counterpart, CTAB-d9. While structurally analogous to its protonated form, CTAB-d9, in which the nine hydrogen atoms of the trimethylammonium headgroup are replaced by deuterium, offers unique advantages in specific analytical and research contexts.[2] This document serves as an in-depth technical resource, elucidating the core physicochemical properties of CTAB-d9, its critical role in advanced characterization techniques, and practical methodologies for its study. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and field-proven applications, aiming to empower researchers to leverage the full potential of this specialized surfactant.

The primary utility of deuterated surfactants like CTAB-d9 lies in their ability to provide contrast in neutron scattering techniques.[3][4] By selectively replacing hydrogen with deuterium, the neutron scattering length density of the surfactant's headgroup is altered, enabling researchers to "highlight" or "mask" specific components within a complex system, such as a drug-loaded micelle or a protein-surfactant complex.[5] This isotopic substitution has a negligible effect on the macroscopic physicochemical properties of the surfactant, allowing it to serve as a powerful probe without significantly perturbing the system under investigation.[2]

Core Physicochemical Properties of CTAB Surfactants

The defining characteristics of a surfactant are its ability to self-assemble into micelles and reduce surface tension. While specific experimental data for CTAB-d9 is not extensively published, its physicochemical properties are expected to be nearly identical to those of standard CTAB. The substitution of deuterium for hydrogen in the headgroup results in a minute change in molecular weight and does not significantly alter the hydrophobic-lipophilic balance (HLB) that governs surfactant behavior.

| Property | Value (for CTAB) | Conditions | Significance |

| Chemical Formula | C₁₉H₃₃D₉BrN | Deuterated headgroup for neutron scattering contrast.[2] | |

| Molecular Weight | 373.50 g/mol | Slightly higher than non-deuterated CTAB.[2] | |

| Critical Micelle Concentration (CMC) | ~0.92 - 1.0 mM | In pure water at 25°C | The concentration at which micelle formation begins.[6][7] This is a critical parameter for any application involving micellar solubilization or delivery. |

| Aggregation Number (Nagg) | 75 - 120 | In pure water at 30°C | The average number of surfactant molecules in a single micelle.[1] This influences the size and loading capacity of the micelles. |

| Krafft Temperature (Tk) | ~25°C | In water | The temperature below which the surfactant has limited solubility and does not form micelles.[8] It is crucial to work above this temperature for most applications. |

| Surface Tension at CMC | ~36 mN/m | In pure water at 25°C | The minimum surface tension achieved by the surfactant solution, indicating its efficiency in reducing surface energy. |

The Phenomenon of Micellization: A Conceptual Workflow

The self-assembly of CTAB-d9 monomers into micelles is a dynamic equilibrium driven by the hydrophobic effect. Below the Critical Micelle Concentration (CMC), the surfactant molecules exist predominantly as individual monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the hydrophobic tails of the monomers aggregate to minimize their contact with water, forming spherical or ellipsoidal micelles with the hydrophilic deuterated headgroups facing the aqueous environment.

Caption: The process of micellization for CTAB-d9, from individual monomers to the formation of micelles at the CMC.

Experimental Protocol: Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental property of any surfactant and its accurate determination is crucial for reproducible research. Surface tensiometry is a direct and reliable method for this purpose. The principle behind this technique is that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.

Materials and Equipment:

-

CTAB-d9 surfactant

-

High-purity deionized water (e.g., Milli-Q)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Temperature-controlled water bath

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh a known mass of CTAB-d9 and dissolve it in a specific volume of deionized water to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of CTAB-d9 from the stock solution. It is advisable to prepare concentrations that bracket the expected CMC of ~1 mM.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water as a standard.

-

Temperature Equilibration: Place each prepared solution in the temperature-controlled water bath to ensure all measurements are performed at a constant and known temperature (e.g., 25°C).[9]

-

Surface Tension Measurement:

-

Starting with the most dilute solution, measure the surface tension.

-

Thoroughly clean the ring or plate between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the CTAB-d9 concentration.

-

The resulting plot should show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will have a slope close to zero.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Applications in Research and Drug Development

The unique properties of CTAB-d9 make it an invaluable tool in several advanced research areas:

-

Neutron Scattering Studies: As previously mentioned, the primary application of CTAB-d9 is in small-angle neutron scattering (SANS).[10][11] By matching the scattering length density of the deuterated headgroups to that of the solvent (typically D₂O), the hydrophobic core of the micelle can be selectively visualized. This allows for precise determination of micellar shape, size, and aggregation number, as well as the location and conformation of encapsulated drug molecules.[5][12]

-

Drug Delivery Systems: Cationic surfactants like CTAB are known to interact with negatively charged cell membranes, which can be advantageous for drug delivery.[13] While the cytotoxicity of CTAB needs to be carefully considered, its deuterated form allows for detailed structural studies of drug-loaded micelles and their interactions with model membranes using neutron scattering, providing insights that can guide the design of safer and more effective delivery vehicles.[13][14]

-

Tracer and Internal Standard: In pharmacokinetic and metabolic studies, deuterated compounds are often used as tracers or internal standards for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The distinct mass of CTAB-d9 allows it to be easily distinguished from its non-deuterated counterpart and other molecules in a complex biological matrix.

Conclusion

CTAB-d9, while chemically similar to its protonated analog, offers a distinct advantage for researchers employing sophisticated characterization techniques. Its primary role as a contrast agent in neutron scattering provides an unparalleled level of detail into the structure and dynamics of micellar systems. This in-depth understanding is critical for advancing the fields of drug delivery, materials science, and fundamental colloid and interface science. By providing a comprehensive overview of its properties and a practical guide to its characterization, this document aims to facilitate the effective utilization of CTAB-d9 in cutting-edge scientific research.

References

-

Wikipedia. Cetrimonium bromide. [Link]

-

OPS Diagnostics. Cetyltrimethylammonium bromide (CTAB), 200 gm. [Link]

-

Ataman Kimya. CETYLTRIMETHYLAMMONIUM BROMIDE. [Link]

-

MDPI. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. [Link]

-

National Institutes of Health (NIH). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. [Link]

-

SciSpace. The Krafft temperature of surfactant solutions. [Link]

-

ACS Publications. New Methodology to Determine Equilibrium Surfactant Adsorption Properties from Experimental Dynamic Surface Tension Data | Langmuir. [Link]

-

ResearchGate. CTAB-assisted Synthesis and Characterization of FePd Nanoparticles | Request PDF. [Link]

-

SINE2020 portal. Deuterated surfactants - The Road to the ESS - About. [Link]

-

Indian Academy of Sciences. Small angle neutron scattering studies of mixed micelles of sodium cumene sulphonate with cetyl trimethylammonium bromide and. [Link]

-

ResearchGate. (PDF) The Krafft temperature of surfactant solutions. [Link]

-

PubMed. Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin. [Link]

-